molecular formula C13H9ClF3N5O B12635736 5-(1,3-Dimethylpyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride

5-(1,3-Dimethylpyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride

Cat. No.: B12635736
M. Wt: 343.69 g/mol
InChI Key: VIQJJZMZSFCHNO-UHFFFAOYSA-N
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Description

5-(1,3-Dimethylpyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of trifluoromethyl and carbonyl chloride groups in the molecule enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dimethylpyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride typically involves multiple steps. One common method starts with the condensation of ethyl cyanoacetate and trifluoroacetic anhydride, followed by chloridization and condensation with aqueous hydrazine . This sequence of reactions leads to the formation of the pyrazolo[1,5-a]pyrimidine core, which is then functionalized with the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dimethylpyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups and overall reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative of the compound.

Scientific Research Applications

5-(1,3-Dimethylpyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1,3-Dimethylpyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, while the carbonyl chloride group allows for covalent modification of target proteins. This dual functionality makes the compound a versatile tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl and carbonyl chloride groups in 5-(1,3-Dimethylpyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride makes it unique compared to other similar compounds. These groups enhance its reactivity and potential for diverse chemical transformations, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C13H9ClF3N5O

Molecular Weight

343.69 g/mol

IUPAC Name

5-(1,3-dimethylpyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride

InChI

InChI=1S/C13H9ClF3N5O/c1-6-8(5-21(2)20-6)9-3-10(13(15,16)17)22-12(19-9)7(4-18-22)11(14)23/h3-5H,1-2H3

InChI Key

VIQJJZMZSFCHNO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)Cl)C

Origin of Product

United States

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